molecular formula C15H14F3NO B3172125 2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946715-54-4

2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3172125
CAS No.: 946715-54-4
M. Wt: 281.27 g/mol
InChI Key: CISWBUSKFOGCAB-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a 4-ethylphenoxy substituent at the 2-position of the aniline ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylphenoxy moiety may influence solubility and steric interactions .

Properties

IUPAC Name

2-(4-ethylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-2-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)19)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISWBUSKFOGCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-ethylphenol with 2,5-dichloronitrobenzene under basic conditions to form the corresponding nitro compound. This intermediate is then reduced to the aniline derivative using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The nitro precursor can be reduced to the aniline derivative using reducing agents like iron powder and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and ethylphenoxy groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications Reference
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 4-Ethoxyphenoxy (2), -CF₃ (5) 297.28 565166-66-7 Used in organic synthesis; purity: 95%
2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline 4-Methoxyphenoxy (2), -CF₃ (5) 283.24 62966-74-9 Research chemical; ≥98% purity
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline 2,4-Difluorophenoxy (2), -CF₃ (5) 295.25 183110-79-4 Supplier-quoted price: $1.9–2.9/gram
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 3-Methoxyphenoxy (2), -CF₃ (5) 283.24 728907-96-8 Soluble in chloroform, methanol, DMSO
2-(2-Phenylethoxy)-5-(trifluoromethyl)aniline 2-Phenylethoxy (2), -CF₃ (5) 281.27 N/A Bulky aromatic substituent; research use

Key Observations :

  • Substituent Effects: Ethyl vs. Fluorine Substituents: The 2,4-difluorophenoxy analog (CAS 183110-79-4) exhibits higher electronegativity, improving lipid membrane penetration but may reduce aqueous solubility . Positional Isomerism: The 3-methoxyphenoxy derivative (CAS 728907-96-8) demonstrates altered steric and electronic effects compared to para-substituted analogs, affecting binding affinity in target interactions .

Biological Activity

2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline is an organic compound with notable biological properties, particularly in the fields of oncology and antimicrobial research. Developed by Bayer AG in the early 2000s, it has been investigated for its potential as an anticancer agent and its activity against various pathogens. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms, and applications based on diverse scientific sources.

  • Molecular Formula : C15H14F3NO
  • Molecular Weight : 281.27 g/mol
  • Melting Point : 109-111 °C
  • Density : 1.27 g/cm³
  • Solubility : Sparingly soluble in water; highly soluble in organic solvents like methanol and ethanol.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-ethylphenol with 4-chloro-3-nitrobenzotrifluoride, followed by reduction to yield the amine product. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy
  • X-ray Crystallography

These methods confirm the compound's structural integrity and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated:

  • Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), melanoma (B16-F10).
  • IC50 Values : The compound shows potent activity with IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating its effectiveness in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.20 mg/mL against Candida albicans, showcasing its potential as an antifungal agent .

The precise mechanism of action of this compound remains under investigation. However, it is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Interaction with Enzymatic Pathways : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets .

Toxicity and Safety

Toxicological studies indicate that this compound has low acute toxicity in animal models. Chronic exposure may lead to liver and kidney damage; thus, careful consideration is required when evaluating its safety profile .

Applications in Research

The compound serves multiple roles in scientific research:

  • As a tool for developing new anticancer therapies.
  • In analytical chemistry for validating methods to detect anilines in environmental samples.
  • As a precursor for synthesizing other biologically active compounds.

Current State of Research

Ongoing research focuses on enhancing the solubility and bioavailability of this compound to improve its therapeutic applications. Studies are also exploring its effects in various biological systems to better understand its full potential .

Limitations and Future Directions

Despite its promising biological activities, limitations such as low aqueous solubility hinder its development. Future research should aim at:

  • Developing novel formulations that enhance solubility.
  • Investigating the compound's effects in vivo.
  • Exploring applications in other fields like materials science and environmental chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline
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2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline

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